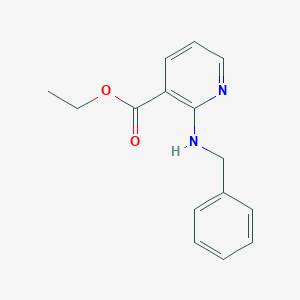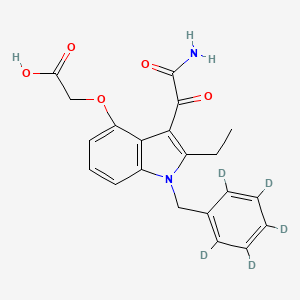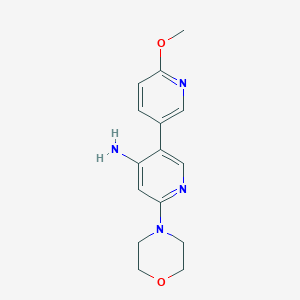
Flufenoximacil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flufenoximacil is a novel phenyluracil herbicide known for its fast-acting and non-selective weed control properties . It is a synthetic compound with the IUPAC name methyl (2R)-2-{[(E)-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino]oxy}propanoate . This compound is particularly effective due to its ability to inhibit protoporphyrinogen oxidase (PPO), leading to cell membrane disruption in plants .
Métodos De Preparación
Flufenoximacil is synthesized through a series of chemical reactions involving the formation of a phenyluracil structure. The synthetic route involves the reaction of 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzaldehyde with methyl (2R)-2-aminooxypropanoate under specific conditions . The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Flufenoximacil undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Flufenoximacil has a wide range of applications in scientific research:
Mecanismo De Acción
Flufenoximacil exerts its effects by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants . The inhibition of PPO leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS) that cause cell membrane disruption and ultimately plant death . This mechanism makes this compound highly effective as a contact herbicide.
Comparación Con Compuestos Similares
Flufenoximacil is unique compared to other similar compounds due to its high activity and broad-spectrum weed control. Similar compounds include:
Pyraquinate: Another herbicide targeting PPO but with different structural features.
Flusulfinam: A new-generation herbicide with a different mode of action but also used for weed control.
Fenpyrazone: Another PPO inhibitor with distinct chemical properties. This compound stands out due to its rapid action and effectiveness at lower application rates.
Propiedades
Fórmula molecular |
C17H14ClF4N3O5 |
|---|---|
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(Z)-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]methylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H14ClF4N3O5/c1-8(15(27)29-3)30-23-7-9-4-12(11(19)5-10(9)18)25-14(26)6-13(17(20,21)22)24(2)16(25)28/h4-8H,1-3H3/b23-7-/t8-/m1/s1 |
Clave InChI |
ZZGYBWJUIGAFSS-KEKNWAPVSA-N |
SMILES isomérico |
C[C@H](C(=O)OC)O/N=C\C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
SMILES canónico |
CC(C(=O)OC)ON=CC1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)








![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)



![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)
